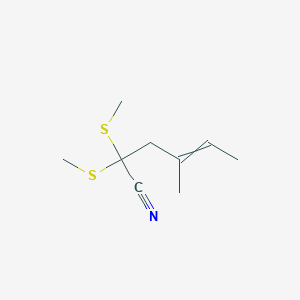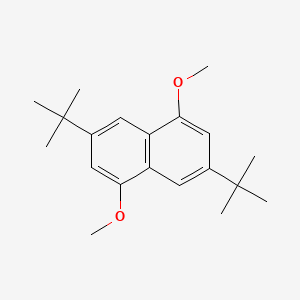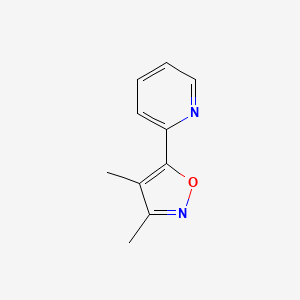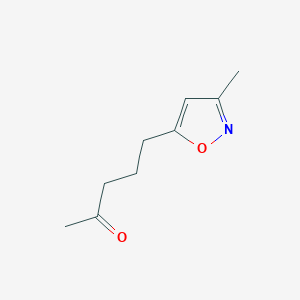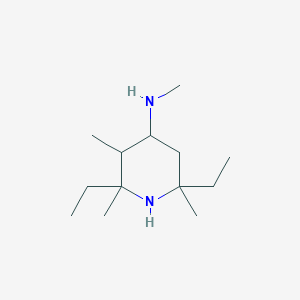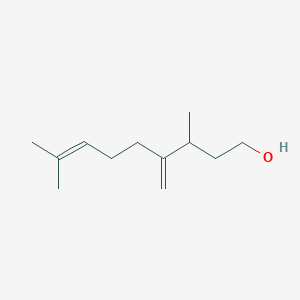
3,8-Dimethyl-4-methylidenenon-7-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-4-methylidenenon-7-en-1-ol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-4-methylidenenon-7-en-1-ol typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often hydrocarbons with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reactions and increase yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, often involving purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-4-methylidenenon-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3,8-Dimethyl-4-methylidenenon-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 3,8-Dimethyl-4-methylidenenon-7-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular behavior.
Comparison with Similar Compounds
3,8-Dimethyl-4-methylidenenon-7-en-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,8-Dimethyl-4-methylidenenon-7-en-2-ol and 3,8-Dimethyl-4-methylidenenon-7-en-3-ol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The specific arrangement of functional groups in this compound gives it unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61685-53-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3,8-dimethyl-4-methylidenenon-7-en-1-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)6-5-7-11(3)12(4)8-9-13/h6,12-13H,3,5,7-9H2,1-2,4H3 |
InChI Key |
DBQLSIVQFUFSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


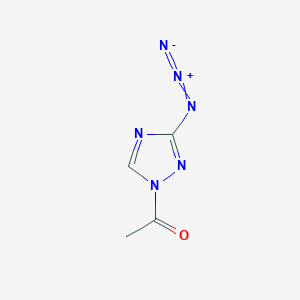
![4-[(But-2-en-1-yl)oxy]benzonitrile](/img/structure/B14574555.png)
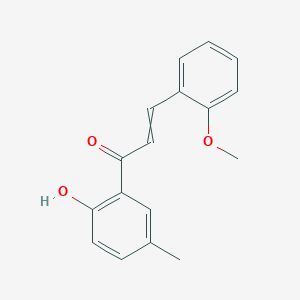
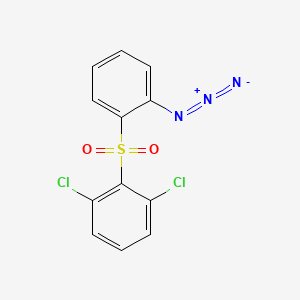
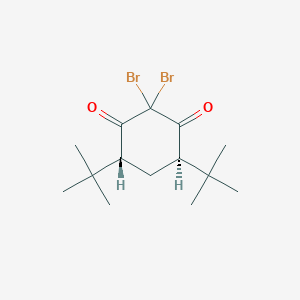
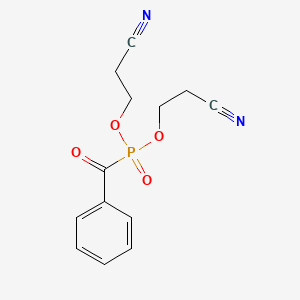

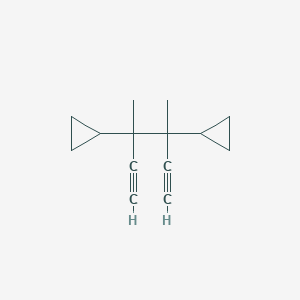
![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
